molecular formula C14H19ClN2O B2707265 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one CAS No. 141511-20-8

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one

Cat. No.: B2707265
CAS No.: 141511-20-8
M. Wt: 266.77
InChI Key: ZUDQAXLYGZJPSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals

Preparation Methods

The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one typically involves the reaction of 3-chlorophenylpiperazine with 2-methylpropan-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically leads to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide or potassium thiocyanate.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an antagonist at these receptors, blocking the binding of serotonin and thereby modulating neurotransmission. This mechanism is of interest in the development of treatments for conditions such as depression, anxiety, and schizophrenia .

Comparison with Similar Compounds

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one can be compared with other piperazine derivatives, such as:

    1-(3-Chlorophenyl)piperazine: This compound is similar in structure but lacks the 2-methylpropan-1-one moiety. It is also a serotonin receptor antagonist and is used in research for its pharmacological properties.

    1-(4-Chlorophenyl)piperazine: This compound has a similar structure but with the chlorine atom in a different position. It is used as a pharmaceutical intermediate and has similar biological activities.

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-11(2)14(18)17-8-6-16(7-9-17)13-5-3-4-12(15)10-13/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDQAXLYGZJPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.